Cas no 93742-85-9 (5-Fluoro-1-tetralone)

5-Fluoro-1-tetralone is a fluorinated tetralone derivative with the molecular formula C₁₀H₉FO. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. The presence of the fluorine substituent enhances its reactivity and selectivity in various transformations, such as nucleophilic substitutions and cyclization reactions. Its stable tetralone backbone allows for further functionalization, making it valuable in the development of bioactive molecules. The compound exhibits high purity and consistent performance, ensuring reliability in research and industrial applications. Its well-characterized properties facilitate its use in medicinal chemistry for the synthesis of fluorinated analogs with potential therapeutic activity.
5-Fluoro-1-tetralone structure
5-Fluoro-1-tetralone structure
Product name:5-Fluoro-1-tetralone
CAS No:93742-85-9
MF:C10H9FO
MW:164.176266431808
MDL:MFCD08234371
CID:61647
PubChem ID:15491038

5-Fluoro-1-tetralone Chemical and Physical Properties

Names and Identifiers

    • 5-Fluoro-1-tetralone
    • 1(2H)-Naphthalenone, 5-fluoro-3,4-dihydro-
    • 5-fluoro-3,4-dihydro-2H-naphthalen-1-one
    • 5-Fluoro-3,4-dihydronaphthalen-1(2H)-one
    • 5-Fluoro-1,2,3,4-tetrahydro-1-naphthalenone
    • 5-FLUORO-3,4-DIHYDRO-1(2H)-NAPHTHALENONE
    • 5-Fluoro-alpha-Tetralone;2(1H)-Naphthalenone,5-fluoro-3,4-dihydro-(9CI);5-fluoro-3,4-dihydronaphthalen-1(2H)-one;5-Fluoro-3,4-dihydronaphthalen-1(2H)-one
    • BCP27913
    • SCHEMBL1151120
    • DTXSID80573267
    • AM9509
    • 5-Fluorotetralin-1-one
    • DS-13063
    • 5-FLUORO-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE
    • MFCD08234371
    • AB43579
    • FT-0659852
    • 5-fluorotetralone
    • ALVLPJZOYNSRRX-UHFFFAOYSA-N
    • A25860
    • AKOS006284988
    • 5-Fluoro-alpha-Tetralone
    • EN300-128050
    • J-517496
    • AC-31624
    • CS-B0543
    • 93742-85-9
    • 5-Fluoro-3,4-dihydro-1(2H)-naphthalenone (ACI)
    • SY042708
    • MDL: MFCD08234371
    • Inchi: 1S/C10H9FO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1,4-5H,2-3,6H2
    • InChI Key: ALVLPJZOYNSRRX-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC2C(CCCC=21)=O

Computed Properties

  • Exact Mass: 164.06400
  • Monoisotopic Mass: 164.063743068g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 190
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.1Ų
  • XLogP3: 2.6

Experimental Properties

  • Density: 1.198
  • Boiling Point: 265.6℃ at 760 mmHg
  • Flash Point: 265.6 °C at 760 mmHg
  • Refractive Index: 1.542
  • PSA: 17.07000
  • LogP: 2.34470

5-Fluoro-1-tetralone Security Information

5-Fluoro-1-tetralone Customs Data

  • HS CODE:2914700090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

5-Fluoro-1-tetralone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-128050-0.5g
5-fluoro-1,2,3,4-tetrahydronaphthalen-1-one
93742-85-9 95%
0.5g
$188.0 2023-06-07
eNovation Chemicals LLC
Y0991091-1g
5-Fluoro-3,4-dihydronaphthalen-1(2H)-one
93742-85-9 95%
1g
$400 2024-08-02
eNovation Chemicals LLC
Y1009512-5g
5-Fluoro-3,4-dihydro-2H-naphthalen-1-one
93742-85-9 95%
5g
$1040 2024-07-28
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
10R0316-5g
5-Fluoro-3,4-dihydro-2H-naphthalen-1-one
93742-85-9 97%
5g
¥8131.86 2025-01-21
Enamine
EN300-128050-0.05g
5-fluoro-1,2,3,4-tetrahydronaphthalen-1-one
93742-85-9 95%
0.05g
$56.0 2023-06-07
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
F894972-250mg
5-Fluoro-3,4-dihydronaphthalen-1(2H)-one
93742-85-9 ≥95%
250mg
¥1,205.10 2022-01-12
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
F894972-1g
5-Fluoro-3,4-dihydronaphthalen-1(2H)-one
93742-85-9 ≥95%
1g
¥3,016.80 2022-01-12
Apollo Scientific
PC904824-250mg
5-Fluoro-3,4-dihydronaphthalen-1(2H)-one
93742-85-9 97%
250mg
£130.00 2025-02-22
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-JW647-50mg
5-Fluoro-1-tetralone
93742-85-9 95+%
50mg
370.0CNY 2021-07-12
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-JW647-200mg
5-Fluoro-1-tetralone
93742-85-9 95+%
200mg
929.0CNY 2021-07-12

5-Fluoro-1-tetralone Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 90 °C
Reference
Highly enantioselective [3+2] coupling of cyclic enamides with quinone monoimines promoted by a chiral phosphoric acid
Zhang, Minmin; Yu, Shuowen; Hu, Fangzhi; Liao, Yijun; Liao, Lihua; et al, Chemical Communications (Cambridge, 2016, 52(56), 8757-8760

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid ,  Sodium tetrafluoroborate Solvents: Water ;  < 5 °C; 40 min, 0 °C; 0 °C → -10 °C; 15 min, -10 °C
1.2 Solvents: Toluene ;  1 h, reflux
Reference
Preparation of heterocycle-substituted N-benzoxazinylpropanamides as glucocorticoid receptor binders and agonists for the treatment of inflammatory, allergic and skin diseases
, World Intellectual Property Organization, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Acetic acid ;  90 °C; 90 °C
Reference
Synthesis of Novel Pterocarpen Analogues via [3 + 2] Coupling-Elimination Cascade of α,α-Dicyanoolefins with Quinone Monoimines
Chen, Hui; Zhao, Sihan; Cheng, Shaobing; Dai, Xingjie; Xu, Xiaoying; et al, Journal of Heterocyclic Chemistry, 2019, 56(5), 1672-1683

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Methanesulfonic acid ,  Phosphorus pentoxide ;  0 °C; 16 h, rt
Reference
Enantioselective Halogenative Semi-Pinacol Rearrangement: Extension of Substrate Scope and Mechanistic Investigations
Romanov-Michailidis, Fedor; Romanova-Michaelides, Maria; Pupier, Marion; Alexakis, Alexandre, Chemistry - A European Journal, 2015, 21(14), 5561-5583

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: Dichloromethane ;  cooled; 30 min, cooled; rt
1.2 Reagents: Sodium hydride Solvents: Dimethylformamide ;  cooled; 30 min, 50 °C; 50 °C → rt
1.3 Solvents: Dimethylformamide ;  rt; 1 h, 150 °C; 150 °C → rt
1.4 Solvents: Water ;  1.5 h, 150 °C
Reference
Preparation of benzimidazole derivatives as ORL-1 receptor agonists for treatment of central nervous system diseases
, World Intellectual Property Organization, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  rt → 0 °C; 2 h, 0 °C
1.2 Reagents: Aluminum chloride ;  0 °C; overnight, 0 °C → rt
1.3 Reagents: Water ;  cooled
Reference
Preparation of purinones and imidazopyridinones as JAK3 kinase inhibitors useful as immunosuppressants
, United States, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  rt → 0 °C; 2 h, 0 °C
1.2 Reagents: Aluminum chloride ;  overnight, 0 °C → rt
1.3 Reagents: Water ;  cooled
Reference
Preparation of purine and imidazopyridine derivatives for immunosuppression
, World Intellectual Property Organization, , ,

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide ,  Tetrahydrofuran ;  0 °C; 0 °C → rt; 20 h, rt; rt → 0 °C
1.2 Reagents: Water ;  0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
1.4 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  30 min, rt; 2 h, rt
1.5 2 h, rt → 90 °C
1.6 Reagents: Water Solvents: Dichloromethane ;  cooled
Reference
Catalytic enantioselective synthesis of atropisomeric biaryls by a cation-directed O-alkylation
Jolliffe, John D.; Armstrong, Roly J.; Smith, Martin D., Nature Chemistry, 2017, 9(6), 558-562

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Benzene ;  2 h, reflux
1.2 Reagents: Aluminum chloride Solvents: Dichloromethane ;  30 min, -10 °C
1.3 Reagents: Water ;  cooled
Reference
Preparation of substituted aromatic carboxamide and urea derivatives as vanilloid receptor ligands for the treatment of pain
, World Intellectual Property Organization, , ,

Synthetic Circuit 10

Reaction Conditions
Reference
Preparation of indan-1-ylideneacetamides and analogs as muscle relaxants
, World Intellectual Property Organization, , ,

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Aluminum chloride Solvents: Carbon disulfide ;  30 min, -78 °C; 30 min, -78 °C → rt; 2 h, reflux
Reference
Preparation of indanylideneacetamides, naphthylideneacetamides, and benzopyranylideneacetamides as muscle relaxants.
, United States, , ,

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Methanesulfonic acid, mixt. with phosphorus oxide (P2O5) ;  1 h, rt → 50 °C
Reference
Preparation of substituted N-(spiro[indene-2,7'-quinazolin]-4'-yl)piperazines as Kras G12C inhibitors
, World Intellectual Property Organization, , ,

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  rt → 0 °C; 2 h, 0 °C
1.2 Reagents: Aluminum chloride ;  0 °C → rt; overnight, rt
1.3 Solvents: Water ;  cooled
Reference
Preparation of 7-substituted purine derivatives as inhibitors of tyrosine kinase Jak3 for immunosuppression
, United States, , ,

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium hypochlorite Solvents: tert-Butanol ,  Water ;  4 h, rt
1.2 Reagents: Thionyl chloride ;  2 h, reflux
1.3 Reagents: Ammonium chloride Solvents: Dichloromethane ;  19 h, rt
Reference
Preparation of cercosporamide derivatives having hypoglycemic effect
, Japan, , ,

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Methanesulfonic acid ,  Phosphorus pentoxide ;  0 °C; 16 h, rt
Reference
Enantioselective Organocatalytic Fluorination-Induced Wagner-Meerwein Rearrangement
Romanov-Michailidis, Fedor; Guenee, Laure; Alexakis, Alexandre, Angewandte Chemie, 2013, 52(35), 9266-9270

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  14 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
1.3 Reagents: Thionyl chloride Solvents: Benzene ;  4 h, reflux; reflux → rt
1.4 Reagents: Aluminum chloride Solvents: Dichloromethane ;  rt → 0 °C; 14 h, 0 °C
1.5 Reagents: Hydrochloric acid Solvents: Water
Reference
Preparation of substituted fluoroethylcyano guanidines as therapeutic α2 adrenergic agents
, United States, , ,

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  14 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
1.3 Reagents: Thionyl chloride Solvents: Benzene ;  4 h, reflux; reflux → rt
1.4 Reagents: Aluminum chloride Solvents: Dichloromethane ;  rt → 0 °C; 14 h, 0 °C
1.5 Reagents: Hydrochloric acid Solvents: Water
Reference
Preparation of substituted fluoroethyl ureas as alpha 2 adrenergic agents
, United States, , ,

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  rt → 0 °C; 2 h, 0 °C
1.2 Reagents: Aluminum chloride ;  0 °C → rt; overnight, rt
1.3 Reagents: Water ;  cooled
Reference
Preparation of 7-substituted purine derivatives as immunosuppressants
, World Intellectual Property Organization, , ,

Synthetic Circuit 19

Reaction Conditions
Reference
Preparation of cercosporamide derivatives having hypoglycemic effect
, World Intellectual Property Organization, , ,

5-Fluoro-1-tetralone Raw materials

5-Fluoro-1-tetralone Preparation Products

5-Fluoro-1-tetralone Related Literature

Additional information on 5-Fluoro-1-tetralone

5-Fluoro-1-tetralone (CAS No. 93742-85-9): A Comprehensive Overview

5-Fluoro-1-tetralone, also known by its CAS registry number 93742-85-9, is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of tetralones, which are derivatives of tetralin (also known as 1,2,3,4-tetrahydronaphthalene). The presence of a fluorine atom at the fifth position of the tetralone ring introduces unique electronic and structural properties, making it a subject of interest for researchers exploring its potential applications in drug design and material science.

The molecular structure of 5-fluoro-1-tetralone consists of a naphthalene-like framework with a ketone group at the first position and a fluorine substituent at the fifth position. This arrangement imparts distinct electronic characteristics, including increased electrophilicity at the carbonyl group due to the electron-withdrawing effect of the fluorine atom. Recent studies have highlighted the importance of such structural features in modulating the compound's reactivity and bioavailability, making it a promising candidate for various chemical transformations and biological assays.

One of the most notable aspects of 5-fluoro-1-tetralone is its role in synthetic chemistry as an intermediate in the synthesis of more complex molecules. Researchers have employed this compound as a building block for constructing bioactive compounds with potential therapeutic applications. For instance, its participation in enantioselective reactions has been explored to synthesize chiral tetralone derivatives, which are valuable in drug discovery programs targeting various diseases, including cancer and neurodegenerative disorders.

In terms of pharmacological applications, 5-fluoro-1-tetralone has been investigated for its potential as an anti-inflammatory agent. Studies have demonstrated that this compound exhibits moderate inhibitory activity against cyclooxygenase (COX) enzymes, which are key players in inflammation and pain signaling pathways. While its activity is not as potent as that of established nonsteroidal anti-inflammatory drugs (NSAIDs), ongoing research aims to optimize its structure to enhance its therapeutic efficacy while minimizing adverse effects.

Another area where 5-fluoro-1-tetralone has shown promise is in material science, particularly in the development of advanced materials with tailored electronic properties. The fluorine substituent introduces a degree of electron deficiency into the aromatic system, which can be exploited to create materials with enhanced electrical conductivity or photovoltaic properties. Preliminary studies have explored its use as a precursor for synthesizing organic semiconductors, though further research is required to fully realize its potential in this domain.

From a synthetic perspective, 5-fluoro-1-tetralone can be synthesized via several routes, including Friedel-Crafts acylation and subsequent fluorination reactions. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing the overall cost and environmental impact associated with its production. These developments have facilitated access to larger quantities of the compound for both academic research and industrial applications.

In conclusion, 5-fluoro-1-tetralone (CAS No. 93742-85-9) stands out as a versatile compound with diverse applications across multiple scientific disciplines. Its unique structural features and reactivity make it an invaluable tool for researchers seeking to develop novel compounds with therapeutic or material-based applications. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:93742-85-9)5-Fluoro-1-tetralone
A25860
Purity:99%
Quantity:5g
Price ($):380.0